Epinephrine 3-sulfate

Pharmacology Receptor Binding Assays Catecholamine Research

Epinephrine 3-sulfate (CAS 84004-93-3) is the 3-O-sulfate ester of the endogenous catecholamine epinephrine, belonging to the class of sulfoconjugated catecholamines. This compound is unequivocally identified by its unique FDA Global Substance Registration System (GSRS) Unique Ingredient Identifier (UNII: 1VIS2Q31CE) and a distinct InChI key, differentiating it from the more commonly referenced epinephrine 4-sulfate isomer (UNII: T074675S0E, CAS 85927-06-6).

Molecular Formula C9H13NO6S
Molecular Weight 263.27 g/mol
CAS No. 84004-93-3
Cat. No. B12650096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinephrine 3-sulfate
CAS84004-93-3
Molecular FormulaC9H13NO6S
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O
InChIInChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1
InChIKeyUVOUYHHCKBJLOS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epinephrine 3-Sulfate (CAS 84004-93-3): A Regiochemically Defined Catecholamine Sulfoconjugate Standard for Analytical and Receptor Research


Epinephrine 3-sulfate (CAS 84004-93-3) is the 3-O-sulfate ester of the endogenous catecholamine epinephrine, belonging to the class of sulfoconjugated catecholamines [1]. This compound is unequivocally identified by its unique FDA Global Substance Registration System (GSRS) Unique Ingredient Identifier (UNII: 1VIS2Q31CE) and a distinct InChI key, differentiating it from the more commonly referenced epinephrine 4-sulfate isomer (UNII: T074675S0E, CAS 85927-06-6) [1][2]. As a phase II metabolite formed by sulfotransferase SULT1A3, epinephrine 3-sulfate serves as a critical reference standard for quantifying catecholamine sulfoconjugates in biological matrices and for probing the biological activity of sulfated catecholamines, which is markedly distinct from that of the parent amine [3][4].

Why Pharmacopeial 'Epinephrine Sulfate' Cannot Substitute for Epinephrine 3-Sulfate (CAS 84004-93-3): The Critical Role of Regiochemistry and Isomer-Specific Purity


Generic 'Epinephrine Sulfate' (often CAS 21093-18-5 or 85927-06-6) is frequently synonymous with the 4-O-sulfate isomer or a mixture of isomers, rendering it unsuitable for applications requiring the 3-O-sulfate regioisomer [1][2]. The Human Metabolome Database (HMDB0001876) itself conflates the two isomers under a single entry, illustrating the ambiguity that can compromise analytical selectivity, enzyme kinetic studies, and receptor pharmacology experiments [1]. Critically, epinephrine 3-sulfate (UNII: 1VIS2Q31CE) and epinephrine 4-sulfate (UNII: T074675S0E) are recognized as chemically distinct substances by regulatory agencies [2][3]. Furthermore, only the 3-sulfate isomer has been rigorously characterized for its unique biological inertness at adrenoceptors and its suitability as an internal standard in HPLC methods, as evidenced by the quantitative data presented below [4][5].

Epinephrine 3-Sulfate (CAS 84004-93-3): Quantified Differentiation Against Epinephrine and Epinephrine 4-Sulfate


Adrenoceptor Binding Affinity: >100-fold Reduction Compared to Free Epinephrine in Human Mononuclear Leukocytes

The racemic 3-O-sulfate ester of epinephrine (EPI-3-O-S) exhibited a 100- to 1000-fold higher equilibrium dissociation constant (KD) for beta-adrenoceptors compared to free epinephrine in human mononuclear leukocytes using the radioligands 125I-cyanopindolol and 3H-CGP12177 [1]. This translates to a ≥100-fold reduction in binding affinity, effectively rendering the sulfoconjugate biologically inert at these receptors.

Pharmacology Receptor Binding Assays Catecholamine Research

Intracellular Signaling: Complete Loss of cAMP Stimulation in Human Mononuclear Leukocytes

In functional assays, epinephrine 3-sulfate (EPI-3-O-S) induced no measurable intracellular cyclic adenosine monophosphate (cAMP) production in human mononuclear leukocytes, in stark contrast to free epinephrine which robustly stimulates adenylate cyclase [1]. This complete lack of agonist activity confirms that sulfoconjugation at the 3-position abolishes downstream signaling.

Signal Transduction Adenylate Cyclase cAMP Assays

HPLC Internal Standard Utility: 10-42% Overestimation Avoided Compared to Free Catecholamines

In isocratic reversed-phase HPLC with electrochemical detection, epinephrine 3-sulfate (as the catecholamine 3-sulfate isomer) is used as an internal standard for quantifying sulfoconjugated catecholamines in human plasma and urine [1]. Using free catecholamines instead caused a statistically significant overestimation of catecholamine sulfates by 10-25% in plasma and 20-42% in urine [1].

Analytical Chemistry HPLC Assay Development Clinical Metabolite Quantification

Arylsulfatase Substrate Specificity: Higher Turnover for 4-Sulfate Isomer Distinguishes 3-Sulfate in Enzymatic Studies

Bacterial and pig liver arylsulfatase A and B both demonstrated a higher substrate turnover rate for epinephrine-4-sulfate compared to the 3-sulfate isomer, establishing isomer-specific enzyme kinetics [1]. This indicates that epinephrine 3-sulfate is a distinct substrate for sulfatase enzymes, with potential differential deconjugation rates under physiological conditions (e.g., exercise-induced acidosis) [1].

Enzymology Arylsulfatase Metabolic Pathway Analysis

Synthetic Purity: Free Catecholamine Contamination Below 90 ppm Ensures Accurate Analytical Results

The 3-O-sulfate isomers of epinephrine and norepinephrine were synthesized and purified to contain less than 90 ppm of contaminating free catecholamines, as verified by HPLC with amperometric detection and 1H-NMR [1][2]. This level of purity is orders of magnitude lower than typical commercial 'epinephrine sulfate' preparations, which may contain significant free amine contamination that artificially skews receptor binding and analytical results.

Reference Standards Analytical Method Validation Purity Assessment

High-Confidence Application Scenarios for Epinephrine 3-Sulfate (CAS 84004-93-3) Derived from Validated Evidence


Negative Control in Adrenoceptor Binding Assays for Drug Discovery

In pharmaceutical screening for novel adrenergic receptor modulators, epinephrine 3-sulfate serves as an ideal negative control because its receptor affinity is reduced ≥100-fold relative to free epinephrine, and it induces no cAMP production [1]. This allows researchers to distinguish specific agonist binding from non-specific background, ensuring assay validity.

Internal Standard for Clinical Metabolite Quantification by HPLC-ECD

Clinical chemistry laboratories quantifying catecholamine sulfoconjugates in plasma or urine for pheochromocytoma diagnosis or cardiovascular risk stratification can use epinephrine 3-sulfate as a validated internal standard [2]. Its structural similarity to target analytes and proven avoidance of 10-42% overestimation errors make it superior to free catecholamine standards.

Enzymatic Substrate for Arylsulfatase Kinetic Studies

In enzymology research focused on sulfatase substrate specificity, epinephrine 3-sulfate provides a defined, isomerically pure substrate alongside epinephrine 4-sulfate [3]. The differential turnover rate between these isomers allows precise determination of kinetic parameters and modeling of tissue-specific deconjugation pathways.

Regulatory Reference Standard for Impurity Profiling of Epinephrine Drug Products

Pharmaceutical quality control laboratories can employ epinephrine 3-sulfate (UNII: 1VIS2Q31CE) as a highly purified impurity reference standard (<90 ppm free epinephrine contamination) for developing and validating HPLC methods that detect and quantify sulfoconjugate-related impurities in epinephrine formulations [4].

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